Dimethyl ether-d6
Overview
Description
Dimethyl ether-d6, also known as deuterated dimethyl ether, is a stable isotope-labeled compound with the molecular formula (CD3)2O. It is a colorless gas at room temperature and is commonly used as a solvent and a reagent in various chemical reactions. The deuterium atoms in this compound replace the hydrogen atoms in regular dimethyl ether, making it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Mechanism of Action
Target of Action
Dimethyl ether-d6, also known as Dimethyl-d6 ether, is primarily used in the field of biofuels and as a precursor to other organic compounds It interacts with various catalysts in chemical reactions, particularly in the production of biofuels .
Mode of Action
The interaction of this compound with its targets primarily involves chemical reactions rather than biological interactions. For instance, in the production of biofuels, this compound undergoes catalytic direct hydrogenation . This process involves two catalytic functions: Cu/ZnO/Al2O3 (CZA) for the synthesis of methanol and an acid catalyst for methanol dehydration to DME .
Biochemical Pathways
As a chemical compound, this compound doesn’t directly participate in biochemical pathways within a biological system. The conversion of CO2 to DME is a key step in producing ethanol from syngas . This process involves the synthesis of methanol and its subsequent dehydration to form DME .
Result of Action
The primary result of this compound’s action in its typical use cases is the production of other compounds. For example, in the field of biofuels, the direct synthesis of DME from biomass-derived syngas results in a promising alternative to diesel due to its high cetane number, oxygen content, and more efficient and cleaner propulsion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure can affect the rate and efficiency of the reactions it participates in . Additionally, the source of the carbon used in the production of DME can impact the environmental sustainability of the process .
Biochemical Analysis
Biochemical Properties
Dimethyl Ether-d6, like its non-deuterated counterpart, is a useful precursor to other organic compounds . It is involved in various biochemical reactions, particularly in the production of biofuels
Cellular Effects
The cellular effects of this compound are not well-studied. Research on Dimethyl Ether suggests that it can influence cellular processes. For instance, it has been shown to affect lipid extraction from microalgae, indicating potential impacts on cellular metabolism
Molecular Mechanism
It is known that Dimethyl Ether can be produced from methanol through a dehydration process . This suggests that this compound might interact with biomolecules through similar chemical reactions, potentially influencing gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
Research on Dimethyl Ether suggests that it can influence soot transition periods in ethylene counterflow diffusion flames over time .
Metabolic Pathways
Dimethyl Ether is known to be involved in the production of biofuels, suggesting that it may interact with enzymes or cofactors in related metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl ether-d6 is typically synthesized through the following steps:
Ester Exchange Reaction: Deuterium oxide (D2O), deuterated acetic acid (CD3COOD), and bromomethane (CD3Br) undergo an ester exchange reaction to produce deuterated methyl acetate (CD3COOCD3).
Dehydration Reaction: The deuterated methyl acetate is then subjected to a dehydration reaction to yield this compound.
Industrial Production Methods: Industrial production of this compound involves the use of deuterated methanol as a starting material. The process includes:
Chemical Reactions Analysis
Types of Reactions: Dimethyl ether-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form formaldehyde-d2 and water.
Reduction: It can be reduced to form methanol-d4.
Substitution: this compound can undergo nucleophilic substitution reactions to form various deuterated organic compounds.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Commonly performed using reducing agents like lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium deuteride (NaD) or potassium deuteride (KD) in aprotic solvents.
Major Products:
Oxidation: Formaldehyde-d2 and water.
Reduction: Methanol-d4.
Substitution: Various deuterated organic compounds depending on the nucleophile used.
Scientific Research Applications
Dimethyl ether-d6 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Employed in metabolic studies and tracer experiments due to its deuterium content.
Medicine: Utilized in the development of deuterated drugs and in pharmacokinetic studies.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes
Comparison with Similar Compounds
Dimethyl ether-d6 can be compared with other similar compounds, such as:
Dimethyl Ether: The non-deuterated form, which has hydrogen atoms instead of deuterium.
Methanol-d4: Another deuterated compound used in NMR spectroscopy and as a solvent.
Deuterated Acetone: Used as a solvent and in analytical applications.
Uniqueness: this compound is unique due to its specific deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for the study of isotope effects and provides insights into reaction mechanisms and kinetics .
Properties
IUPAC Name |
trideuterio(trideuteriomethoxy)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGLNKUTAGEVQW-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425999 | |
Record name | Dimethyl ether-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
52.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17222-37-6 | |
Record name | Dimethyl ether-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl ether-d6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dimethyl-d6 ether acts as a reagent gas in CI-MS. It forms characteristic adduct ions with analyte molecules through ion-molecule reactions. For instance, it forms [M + 45]+ ions (methoxymethylene cation adducts) with many polynuclear aromatic hydrocarbons (PAHs) and nitroaromatic compounds. [, ] The specific adduct ions formed and their relative abundances can aid in identifying and differentiating between isomers. [, ]
A: While both compounds generate similar adduct ions, dimethyl-d6 ether produces these ions in significantly lower abundance compared to dimethyl ether. [, ] This difference is crucial for interpreting mass spectra, particularly in complex mixtures. Furthermore, deuterium scrambling is absent when using dimethyl-d6 ether, facilitating the identification of specific fragmentation pathways. [, ]
ANone: * Molecular Formula: C2D6O* Molecular Weight: 52.12 g/mol
A: Dimethyl-d6 ether forms stable complexes with transient species like silenes, allowing for their characterization using techniques like low-temperature NMR spectroscopy. [] The complexation stabilizes these reactive molecules, enabling their study at higher temperatures than possible without the ether. []
A: Computational methods, like ab initio and density functional theory calculations, complement experimental spectroscopic data. These methods provide insights into the geometry and electronic structure of dimethyl-d6 ether complexes with molecules like silenes. [] For example, they allow researchers to predict Si−O bond distances and analyze bonding characteristics within the complex. []
A: Yes, infrared reflection absorption spectroscopy (IRAS) utilizes dimethyl-d6 ether to probe the adsorption behavior of molecules on metal surfaces. [] For example, studies investigating the adsorption of dimethyl-d6 ether on silver (Ag(110)) and copper (Cu(110)) surfaces, including their oxygen-reconstructed forms, provide insights into the nature of adsorbate-substrate interactions and the different adsorption configurations adopted by the ether molecules. []
A: Dimethyl-d6 ether is utilized in cryospectroscopic studies to investigate blue-shifting C–H⋯O hydrogen bonding interactions. [] These investigations explore the complexation of pentafluoroethane with various deuterated acceptors, including dimethyl-d6 ether, providing insights into the nature and strength of these non-conventional hydrogen bonds. []
A: Yes, dimethyl-d6 ether has been utilized as a solvent in studying the pressure-volume-temperature (pVT) behavior of polymers like poly(ethylene-co-1-butene). [, ] This type of data is critical for understanding the thermodynamic properties of polymers in solution.
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